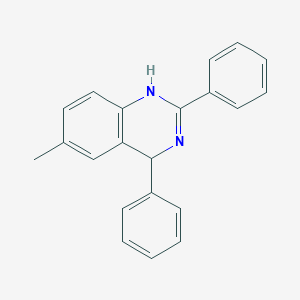
6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline typically involves the reaction of (2-aminophenyl)(diphenyl)carbinol with nitriles. This reaction is carried out in the presence of 70% perchloric acid (HClO4) to form the respective 3,4-dihydroquinazolinium perchlorates. These intermediates are then treated with concentrated aqueous ammonia solution to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can convert it to different dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline oxides.
Reduction: Various dihydroquinazoline derivatives.
Substitution: N-substituted quinazoline derivatives.
Applications De Recherche Scientifique
6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aryl-4,4-diphenyl-3,4-dihydroquinazolines: These compounds share a similar core structure but differ in the substituents on the aryl group.
Quinazoline oxides: Oxidized derivatives of quinazolines with distinct biological activities.
N-substituted quinazolines: Compounds with various substituents on the nitrogen atoms, leading to different chemical and biological properties
Uniqueness
6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl and diphenyl groups contribute to its stability and potential as a versatile building block in synthetic chemistry.
Propriétés
Numéro CAS |
128256-22-4 |
|---|---|
Formule moléculaire |
C21H18N2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
6-methyl-2,4-diphenyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C21H18N2/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)23-21(22-19)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,23) |
Clé InChI |
LCSUTYMAWDEJSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=NC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



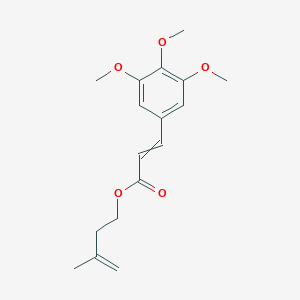

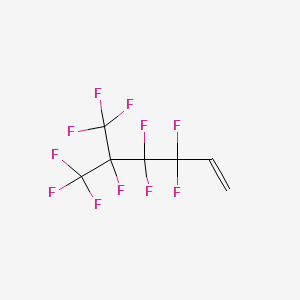
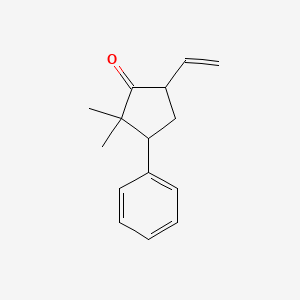
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
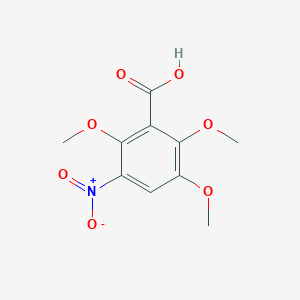


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
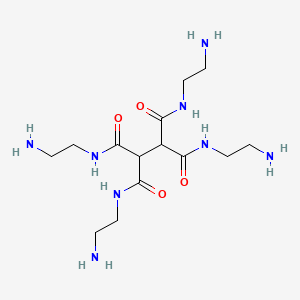
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
